2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide
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Description
This compound is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazole derivatives have been synthesized by various researchers for their various biological activities . The synthesis of oxazole derivatives involves the reaction of 2-acyl-1-tetralones with hydroxylamine . The reaction of 2-methoxalyl-1-tetralones with hydroxylamine hydrochloride in methanol gives the cyclized compounds .Molecular Structure Analysis
The molecular formula of the compound is CHNO . Its average mass is 302.246 Da and its monoisotopic mass is 302.076355 Da .Chemical Reactions Analysis
The reaction of 2-methoxalyl-1-tetralones (IIa-d) with hydroxylamine hydrochloride in methanol gave the cyclized compounds, 3-methoxycarbonyl-4, 5-dihydronaphth [2, 1-d]isoxazoles (IIIa-d), which were converted to the corresponding 2-cyano-1-tetralones (Va-d) under alkaline conditions .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that oxazole derivatives have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Future Directions
Oxazole derivatives have drawn the attention of researchers around the globe due to their wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, the future directions in this field could involve the synthesis of various oxazole derivatives and screening them for their various biological activities.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S/c1-12-4-3-5-14(8-12)21-18(24)11-23(17-9-13(2)27-22-17)28(25,26)15-6-7-16(19)20-10-15/h3-10H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFLRDGUELKEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=NOC(=C2)C)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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